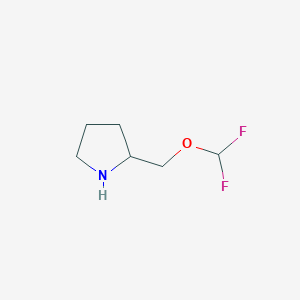

2-(Difluoromethoxymethyl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

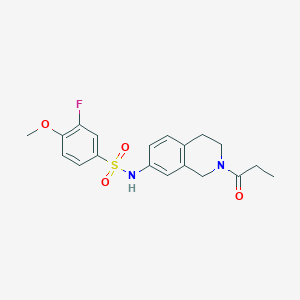

2-(Difluoromethoxymethyl)pyrrolidine, also known as DFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DFMP is a pyrrolidine derivative that contains two fluorine atoms and a methoxymethyl group attached to the pyrrolidine ring. This compound has been synthesized using various methods and has shown promising results in scientific research.

Applications De Recherche Scientifique

Organocatalysis in Asymmetric Reactions

2-(Difluoromethoxymethyl)pyrrolidine derivatives have been explored for their role in organocatalysis. For instance, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine was found to be an effective organocatalyst in asymmetric intramolecular aldol reactions. This reaction afforded bicyclo[4.3.0]nonane derivatives with high enantioselectivity, showcasing a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).

Synthesis of Heterocyclic Organic Compounds

Pyrrolidines, a class including this compound, are significant in the synthesis of heterocyclic organic compounds. They exhibit biological effects and are used in various applications such as medicine, dyes, and agrochemical substances. The study of their chemistry is crucial for modern science. A particular study focused on the synthesis of pyrrolidines through cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, resulting in the formation of (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).

Application in Organic Synthesis and Catalysis

Pyrrolidines, including this compound, are extensively used in organic synthesis, metal catalysis, and organocatalysis. Their potential as ligands for first-row transition-metal catalysts led to the development of a method to access complex poly-heterocyclic pyrrolidines from available materials. This discovery involved an organoaluminum promoter engaging unactivated and electron-rich olefins in intermolecular [3+2] cycloadditions (Otero-Fraga et al., 2017).

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives often interact with various biological targets . The specific targets for this compound may need further investigation.

Mode of Action

The exact mode of action of 2-(Difluoromethoxymethyl)pyrrolidine is currently unknown. Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes

Biochemical Pathways

These compounds can influence multiple pathways, leading to downstream effects that can alter cellular function .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure, suggest that it may have favorable pharmacokinetic properties .

Result of Action

Related pyrrolidine derivatives have been shown to have various biological activities, including antioxidant, anti-inflammatory, and anticancer effects .

Propriétés

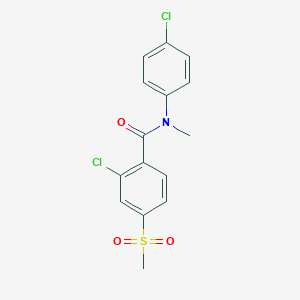

IUPAC Name |

2-(difluoromethoxymethyl)pyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO/c7-6(8)10-4-5-2-1-3-9-5/h5-6,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWSPIRCCNCEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)

![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-4-methoxybenzamide](/img/structure/B2465043.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)

![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)

![6-(6-Chloro-2-methylquinolin-4-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2465050.png)